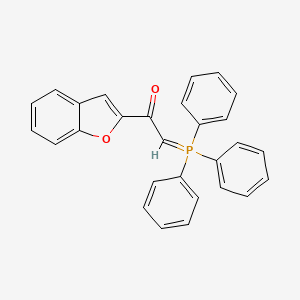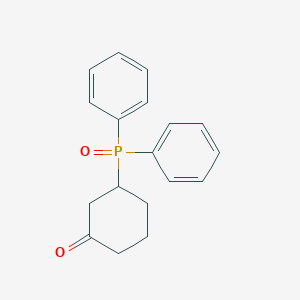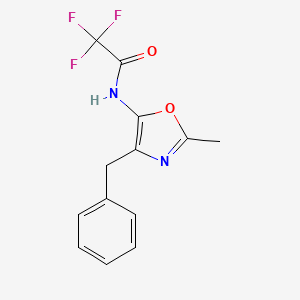
N-(4-Benzyl-2-methyl-1,3-oxazol-5-yl)-2,2,2-trifluoroacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Benzyl-2-methyloxazol-5-yl)-2,2,2-trifluoroacetamide is a heterocyclic compound that belongs to the oxazole family This compound is characterized by the presence of a benzyl group, a methyl group, and a trifluoroacetamide moiety attached to the oxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Benzyl-2-methyloxazol-5-yl)-2,2,2-trifluoroacetamide typically involves a multi-step reaction process. One common method includes the following steps:
Formation of the Oxazole Ring: The oxazole ring is synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the oxazole intermediate.
Addition of the Trifluoroacetamide Moiety: The trifluoroacetamide group is incorporated through an acylation reaction using trifluoroacetic anhydride and a suitable base.
Industrial Production Methods
Industrial production of N-(4-Benzyl-2-methyloxazol-5-yl)-2,2,2-trifluoroacetamide follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for reaction conditions, and process optimization to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Benzyl-2-methyloxazol-5-yl)-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the trifluoroacetamide group to an amine.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) and thiols (R-SH) are employed in substitution reactions.
Major Products
Oxidation: Oxazole derivatives with various functional groups.
Reduction: Amine derivatives.
Substitution: Compounds with different substituents replacing the benzyl group.
Wissenschaftliche Forschungsanwendungen
N-(4-Benzyl-2-methyloxazol-5-yl)-2,2,2-trifluoroacetamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of N-(4-Benzyl-2-methyloxazol-5-yl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The trifluoroacetamide moiety is known to enhance the compound’s binding affinity to certain enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-Benzyl-2-methyloxazol-5-yl)acetamide: Similar structure but lacks the trifluoroacetamide group.
N-Benzyl-N-(4-benzyl-2-methyloxazol-5-yl)acetamide: Contains an additional benzyl group.
Uniqueness
N-(4-Benzyl-2-methyloxazol-5-yl)-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
87784-06-3 |
|---|---|
Molekularformel |
C13H11F3N2O2 |
Molekulargewicht |
284.23 g/mol |
IUPAC-Name |
N-(4-benzyl-2-methyl-1,3-oxazol-5-yl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C13H11F3N2O2/c1-8-17-10(7-9-5-3-2-4-6-9)11(20-8)18-12(19)13(14,15)16/h2-6H,7H2,1H3,(H,18,19) |
InChI-Schlüssel |
JNOSBFHJDYYEFO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=C(O1)NC(=O)C(F)(F)F)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Nitro-7-[(prop-2-en-1-yl)oxy]-1-benzofuran](/img/structure/B15210814.png)
![Dimethyl 3-phenylpyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate](/img/structure/B15210834.png)
![5-[1-(4-Methylphenoxy)ethyl]-N-phenyl-1,3,4-thiadiazol-2-amine](/img/structure/B15210842.png)
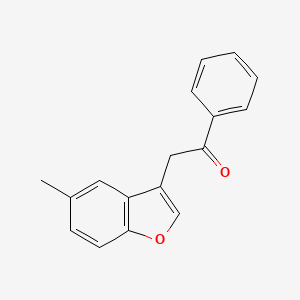
![Adenosine, N-benzoyl-2',3'-dideoxy-3'-[(triphenylmethyl)amino]-](/img/structure/B15210850.png)
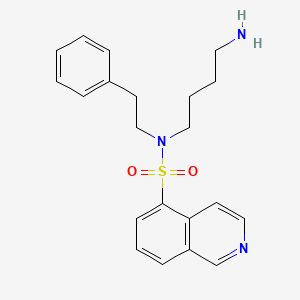
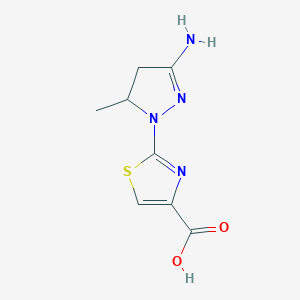
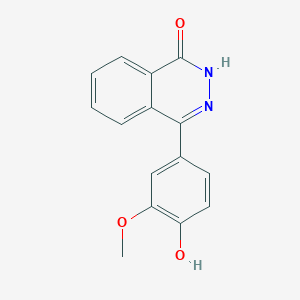

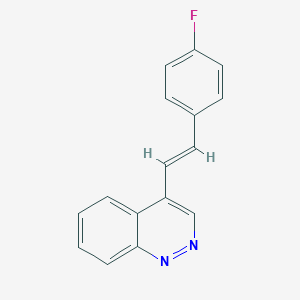
![Furan, 4-[1,1'-biphenyl]-4-yl-2-methyl-](/img/structure/B15210879.png)
